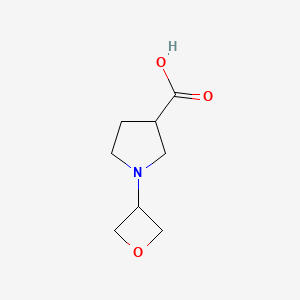
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine carboxylic acids. It is characterized by the presence of an oxetane ring fused to a pyrrolidine ring, with a carboxylic acid group attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their fusion. One common method is the aza-Michael addition, which is a powerful technique for constructing C–N bonds . This method involves the reaction of an appropriate oxetane precursor with a pyrrolidine derivative under specific conditions to yield the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The oxetane and pyrrolidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring is known to participate in various biochemical interactions, potentially affecting enzyme activity and protein function . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Oxetan-3-yl)piperazine hydrochloride: This compound also contains an oxetane ring but is fused to a piperazine ring instead of a pyrrolidine ring.
Proline derivatives: Compounds like l-proline and its fluorinated analogs share structural similarities with 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid.
Uniqueness: this compound is unique due to the combination of the oxetane and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-8(11)6-1-2-9(3-6)7-4-12-5-7/h6-7H,1-5H2,(H,10,11) |
Clé InChI |
CXYASEZMCBWGJP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)O)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
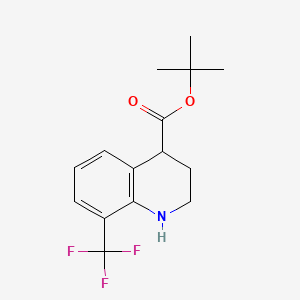

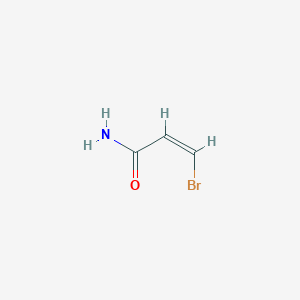
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
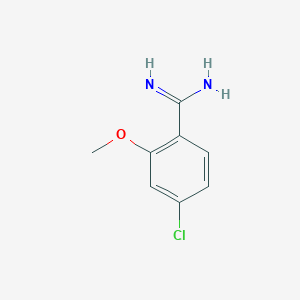

![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
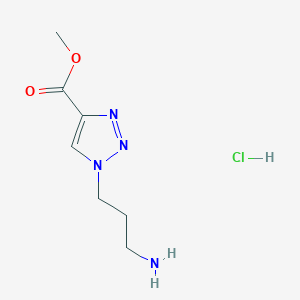
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
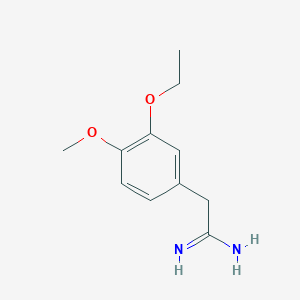

![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
